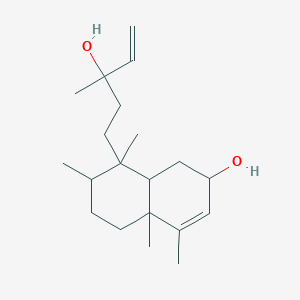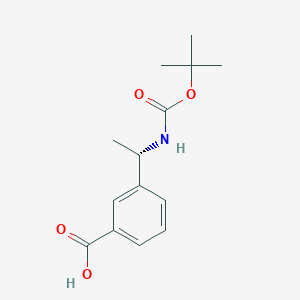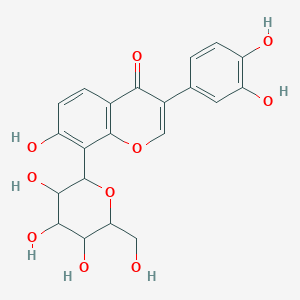
2beta-Hydroxykolavelool
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2beta-Hydroxykolavelool is a diterpenoid compound with the molecular formula C20H34O2. It is a naturally occurring substance found in the tubers of Sagittaria trifolia. The compound is known for its unique structure and various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-Hydroxykolavelool involves several steps, starting from simpler diterpenoid precursors. The key steps include hydroxylation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the tubers of Sagittaria trifolia. The extraction process is followed by purification steps, including chromatography, to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2beta-Hydroxykolavelool undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
2beta-Hydroxykolavelool has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex diterpenoids.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential antiviral, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2beta-Hydroxykolavelool involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the surface antigen of the Hepatitis B virus, with an IC50 value of 7.89 μg/mL. It also promotes the proliferation of astrocytes and the secretion of nutrients, reducing inflammatory factors.
Comparison with Similar Compounds
2beta-Hydroxykolavelool is compared with other similar diterpenoid compounds, such as:
- 2-Oxokolavelool
- Kolavenol
- 2-Oxokolavenol
- 16-Oxocleroda-3,13E-dien-15-oic acid
- Monomethyl kolavate
- Scutebata E, F, G
- 6-O-Nicotinoylscutebarbatine G
- Scutebarbatine W
These compounds share similar structural features but differ in specific functional groups and stereochemistry, leading to variations in their physicochemical properties and biological activities .
Properties
IUPAC Name |
8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-1,2,5,6,7,8a-hexahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,16-17,21-22H,1,8-11,13H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIQUOCNAHKKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(C=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,2,5]Oxadiazepane](/img/structure/B8023262.png)
![[1,2,5]Triazepane-5-carboxylic acid benzyl ester](/img/structure/B8023268.png)




